N-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 5-chloro-2-methylphenyl and 4-methylphenyl groups can be done via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development.
Materials Science: It is investigated for its properties as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
- N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-3-6-13(7-4-11)17-10-16(21-23-17)18(22)20-15-9-14(19)8-5-12(15)2/h3-10H,1-2H3,(H,20,22) |
InChI Key |
DWWNFRXDLFDXPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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